molecular formula C14H2Cl8O4 B13662185 Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide

Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide

Cat. No.: B13662185
M. Wt: 517.8 g/mol
InChI Key: ZRPIJDHHDWNUIN-UHFFFAOYSA-N
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Description

Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. It is a white crystalline solid that is sensitive to heat and friction, making it a useful but potentially hazardous chemical in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide can be synthesized through the reaction of 2,3,4,5-tetrachlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired peroxide compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process often includes steps such as purification and stabilization to produce a high-purity product suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.

Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. Common reagents used in reactions involving this compound include solvents like benzene and catalysts that can facilitate the generation of free radicals.

Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.

Scientific Research Applications

Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a radical initiator in the polymerization of various monomers, leading to the production of polymers with specific properties. Additionally, it is employed in the synthesis of other organic compounds and in studies related to radical chemistry.

Mechanism of Action

The mechanism of action of Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then initiate chain reactions, leading to the formation of polymers or other chemical products. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the radicals with monomers or other reactive species.

Comparison with Similar Compounds

Similar Compounds:

  • Benzoyl Peroxide
  • Di-tert-butyl Peroxide
  • Acetyl Peroxide

Comparison: Compared to other peroxides like Benzoyl Peroxide and Di-tert-butyl Peroxide, Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is unique due to its specific chlorine substitutions, which can influence its reactivity and the properties of the resulting polymers. The presence of chlorine atoms can affect the stability and decomposition behavior of the compound, making it suitable for specific applications where controlled radical generation is required.

Properties

Molecular Formula

C14H2Cl8O4

Molecular Weight

517.8 g/mol

IUPAC Name

(2,3,4,5-tetrachlorobenzoyl) 2,3,4,5-tetrachlorobenzenecarboperoxoate

InChI

InChI=1S/C14H2Cl8O4/c15-5-1-3(7(17)11(21)9(5)19)13(23)25-26-14(24)4-2-6(16)10(20)12(22)8(4)18/h1-2H

InChI Key

ZRPIJDHHDWNUIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OOC(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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